Tetrabenzo[de,h,kl,rst]pentaphene
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Overview
Description
Tetrabenzo[de,h,kl,rst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It is known for its complex structure, which consists of multiple benzene rings fused together.
Preparation Methods
The synthesis of Tetrabenzo[de,h,kl,rst]pentaphene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions . Industrial production methods may involve the use of catalysts to improve yield and efficiency . Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Tetrabenzo[de,h,kl,rst]pentaphene undergoes various chemical reactions, including:
Scientific Research Applications
Tetrabenzo[de,h,kl,rst]pentaphene has several scientific research applications:
Mechanism of Action
The mechanism by which Tetrabenzo[de,h,kl,rst]pentaphene exerts its effects is primarily related to its electronic structure. The compound’s multiple benzene rings create a conjugated system that can interact with various molecular targets.
Comparison with Similar Compounds
Tetrabenzo[de,h,kl,rst]pentaphene can be compared to other polycyclic aromatic hydrocarbons such as:
This compound stands out due to its unique arrangement of benzene rings, which imparts distinct electronic and chemical properties .
Properties
IUPAC Name |
nonacyclo[16.12.2.12,6.119,23.011,31.012,17.028,32.010,34.027,33]tetratriaconta-1(30),2,4,6(34),7,9,11(31),12,14,16,18(32),19,21,23(33),24,26,28-heptadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18/c1-2-12-24-23(11-1)31-27-15-5-9-19-7-3-13-21(29(19)27)25-17-18-26-22-14-4-8-20-10-6-16-28(30(20)22)32(24)34(26)33(25)31/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUTDSDJPQCGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C2C6=CC=CC7=C6C5=CC=C7)C8=CC=CC9=C8C3=CC=C9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940274 |
Source
|
Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-13-6 |
Source
|
Record name | Tetrabenzo(de,h,kl,rst)pentaphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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